molecular formula C12H16ClNO4S2 B2494612 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448051-33-9

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2494612
CAS No.: 1448051-33-9
M. Wt: 337.83
InChI Key: LDKWRWFIFPVQTO-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly for exploring new therapeutic pathways. Its structure incorporates two pharmacologically active motifs: a chlorophenyl sulfonyl group and a methylsulfonyl piperidine moiety. Compounds featuring the methylsulfonyl piperidine group have been investigated as novel therapeutics for cardiovascular diseases. Specifically, related 4-methylsulphone-substituted piperidine urea compounds have demonstrated potential for the treatment of dilated cardiomyopathy (DCM) and conditions associated with ventricular systolic dysfunction, acting on key molecular targets involved in cardiac contractility . Furthermore, structurally similar (chlorophenyl)sulfonyl piperidine derivatives have shown promise in anti-inflammatory research. Studies indicate that such compounds can exhibit anti-inflammatory activity, with mechanistic studies suggesting action through the inhibition of pivotal signaling pathways like NF-κB, a primary regulator of the inflammatory response . The integration of these distinct functional groups makes this compound a valuable tool for researchers probing the mechanisms of heart failure, inflammatory diseases, and for advancing the development of novel small-molecule therapies. It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-19(15,16)11-5-7-14(8-6-11)20(17,18)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWRWFIFPVQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine features a piperidine ring substituted with two distinct sulfonyl groups: a 3-chlorophenylsulfonyl moiety at position 1 and a methylsulfonyl group at position 4. The molecular formula is C₁₂H₁₆ClNO₄S₂ , with a molecular weight of 337.8 g/mol . The synthetic challenge lies in selectively introducing these sulfonyl groups while maintaining regiochemical control and high yield.

Key Synthetic Routes

Stepwise Sulfonation of Piperidine Intermediates

The most widely reported method involves sequential sulfonation of a piperidine precursor. The synthesis begins with piperidine-4-carboxylic acid ethyl ester as the starting material, which undergoes functionalization at positions 1 and 4.

Introduction of the 3-Chlorophenylsulfonyl Group
  • Nucleophilic Aromatic Substitution :
    Piperidine-4-carboxylic acid ethyl ester reacts with 3-chlorobenzenesulfonyl chloride in the presence of a base such as cesium carbonate or triethylamine . This step typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C for 12–24 hours.
    $$
    \text{Piperidine ester} + \text{3-ClC₆H₄SO₂Cl} \xrightarrow{\text{Base}} \text{1-(3-ClC₆H₄SO₂)piperidine-4-carboxylate}
    $$
    Yields for this step range from 65–75% , with purification via flash column chromatography (hexane:ethyl acetate = 5:1).

  • Hydrolysis and Activation :
    The ethyl ester is hydrolyzed to a carboxylic acid using NaOH in dioxane/water , followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Introduction of the Methylsulfonyl Group
  • Sulfonation at Position 4 :
    The activated intermediate reacts with methanesulfonyl chloride (MsCl) in DCM at 0°C. Catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity, achieving yields of 80–85% .
    $$
    \text{1-(3-ClC₆H₄SO₂)piperidine-4-COCl} + \text{MsCl} \xrightarrow{\text{DMAP}} \text{1-((3-ClC₆H₄)SO₂)-4-(MsO₂)piperidine}
    $$
Final Deprotection and Purification

The tert-butyloxycarbonyl (Boc) protecting group, if present, is removed using trifluoroacetic acid (TFA) in DCM . Final purification is achieved via recrystallization from ethanol/water or preparative HPLC .

One-Pot Dual Sulfonation Strategy

A streamlined approach involves simultaneous introduction of both sulfonyl groups using 3-chlorobenzenesulfonyl chloride and methanesulfonyl chloride in a single reaction vessel. This method requires stringent temperature control (−10°C to 25°C) and a mixed solvent system (acetonitrile/DMF ) to prevent premature hydrolysis. Key advantages include:

  • Reduced reaction time (8–12 hours vs. 24–48 hours for stepwise methods).
  • Higher atom economy (yield: 70–78% ).

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize Wang resin -bound piperidine derivatives to facilitate automated synthesis. The resin-bound intermediate undergoes sequential sulfonation reactions, followed by cleavage using TFA/water . This method achieves >90% purity without chromatography, making it suitable for industrial-scale production.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Conditions Impact on Yield
Solvent THF/DCM (1:1) Maximizes solubility of sulfonyl chlorides
Temperature 0°C (sulfonation step) Minimizes side reactions
Reaction Time 12–16 hours Balances completeness vs. degradation

Catalytic Systems

  • Palladium Catalysts : Used in coupling reactions for aryl sulfonation (e.g., Pd(OAc)₂/BINAP ), improving regioselectivity.
  • DMAP : Accelerates sulfonyl group transfer by stabilizing transition states.

Common Side Reactions

  • Over-sulfonation : Addressed by stoichiometric control (1.1 eq sulfonyl chloride).
  • Ring-opening : Mitigated by avoiding protic solvents (e.g., methanol).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.65–7.34 (m, 4H, Ar-H), 4.13–4.03 (m, 2H, piperidine), 3.82–3.72 (m, 2H, piperidine), 2.96–2.84 (m, 2H, SO₂CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 337.8 [M+H]⁺, confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Stepwise Sulfonation 65–75 95–98 Moderate High
One-Pot 70–78 90–95 High Moderate
Solid-Phase 80–85 >98 Industrial Low

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of piperidine, a well-known scaffold in drug discovery. Piperidine derivatives have been extensively studied for their pharmacological properties, including:

  • Antidepressant Activity : Compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine have been shown to exhibit antidepressant effects by modulating neurotransmitter systems in the brain. This is particularly relevant for treating conditions like depression and anxiety disorders .
  • Central Nervous System Disorders : The sulfonamide group present in the compound enhances its ability to penetrate the blood-brain barrier, making it a candidate for treating various central nervous system disorders, including obsessive-compulsive disorder and social phobia .

Anticancer Properties

Research has indicated that compounds with sulfonamide moieties, such as this compound, exhibit promising anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that related compounds can inhibit the proliferation of various human cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism often involves targeting specific signaling pathways such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis .
  • Selectivity Index : Some synthesized analogs show a high selectivity index towards normal cells compared to cancer cells, indicating a potential for reduced side effects during treatment .

Enzyme Inhibition

The compound's sulfonyl group may contribute to its ability to inhibit key enzymes involved in various biological processes:

  • Acetylcholinesterase Inhibition : Piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme critical in neurotransmission. This property is beneficial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : The synthesized compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several piperidine derivatives, including this compound, and tested their effects on cancer cell lines. Results indicated that certain compounds exhibited significant antiproliferative activity, outperforming standard chemotherapeutics like 5-fluorouracil. Flow cytometry analysis confirmed that these compounds induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition Assay

In another investigation, the enzyme inhibitory activities of piperidine derivatives were assessed against acetylcholinesterase and urease. The results showed that some compounds had IC50 values comparable to known inhibitors, indicating their potential as therapeutic agents for conditions requiring enzyme modulation .

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((3-Bromophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((3-Chlorophenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the specific positioning of the chlorophenyl and methylsulfonyl groups on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include two sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Structural Overview

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its diverse pharmacological effects.
  • Sulfonyl Groups : The presence of sulfonyl (SO₂) moieties enhances the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Bacterial StrainActivity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Staphylococcus aureusWeak to moderate

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Studies indicate that certain derivatives of piperidine exhibit strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Synthesis and Evaluation

A series of compounds bearing piperidine moieties were synthesized and evaluated for their biological activities. The synthesis typically involves standard organic chemistry methods, including the use of reagents such as KOH and CS₂ under reflux conditions. Spectral data (NMR, IR) were utilized to confirm the structures of the synthesized compounds .

Pharmacological Implications

This compound's pharmacological behavior is primarily related to:

  • Antibacterial Action : Effective against specific bacterial strains.
  • Enzyme Inhibition : Strong activity against AChE and urease.
  • Potential Anticancer Properties : Some studies suggest that piperidine derivatives may exhibit cytotoxic effects against cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with biological molecules, leading to various effects such as:

  • Inhibition of Enzymatic Activity : By binding to the active site of enzymes like AChE.
  • Disruption of Bacterial Cell Wall Synthesis : Through interference with essential bacterial metabolic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperidine ring. For example, the 3-chlorophenylsulfonyl group is introduced first via nucleophilic substitution using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) . The methylsulfonyl group is then added via oxidation of a thioether intermediate using H₂O₂ or mCPBA . Optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane for solubility), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% by area under the curve) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR peaks for piperidine protons at δ 2.5–3.5 ppm and sulfonyl groups at δ 7.4–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₂H₁₅ClNO₄S₂: 344.02 g/mol) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Estimated at ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for in vitro studies .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How do the electronic effects of the 3-chlorophenyl and methylsulfonyl groups impact biological activity?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of the sulfonyl groups, which may enhance binding to targets like enzymes or receptors .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the 3-chloro substituent (e.g., 4-(methylsulfonyl)piperidine derivatives) to isolate electronic contributions .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., IC₅₀ determination) across multiple concentrations to identify non-linear effects .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to purported targets like monoamine oxidases .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-[(3-fluorophenoxy)phenylmethyl]piperidine derivatives) to identify trends .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate configuration?

  • Methodological Answer :

  • Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .
  • Circular Dichroism (CD) : Confirm stereochemistry in solution phase for non-crystalline samples .

Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Caco-2 Assays : Assess intestinal permeability .
  • Microsomal Stability Tests : Use liver microsomes (human/rat) to estimate metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

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